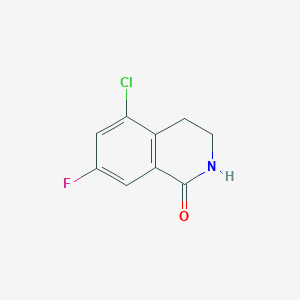

5-Chloro-7-fluoro-3,4-dihydro-2H-isoquinolin-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Chloro-7-fluoro-3,4-dihydro-2H-isoquinolin-1-one is a derivative of the 3,4-dihydroisoquinolin-1(2H)-one scaffold . This scaffold has been synthesized and studied for its bioactive properties, particularly in plant disease management .

Synthesis Analysis

The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives, including 5-Chloro-7-fluoro-3,4-dihydro-2H-isoquinolin-1-one, has been achieved using the Castagnoli–Cushman reaction . This reaction has been used to create 59 derivatives of this scaffold .Molecular Structure Analysis

The molecular structure of 5-Chloro-7-fluoro-3,4-dihydro-2H-isoquinolin-1-one is characterized by the presence of chlorine and fluorine substituents on the isoquinolinone ring . The exact mass of the molecule is 165.058992041 .Physical And Chemical Properties Analysis

5-Chloro-7-fluoro-3,4-dihydro-2H-isoquinolin-1-one has a molecular weight of 165.17 . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound appears as an orange solid .Scientific Research Applications

- 5-Chloro-7-fluoro-3,4-dihydro-2H-isoquinolin-1-one has demonstrated antimicrobial properties. Researchers have investigated its effectiveness against various pathogens, including bacteria and fungi. These studies aim to identify potential new antimicrobial agents for therapeutic use .

- In 2010, researchers reported that derivatives of 5-Chloro-7-fluoro-3,4-dihydro-2H-isoquinolin-1-one act as positive allosteric modulators of AMPA receptors. These receptors play a crucial role in synaptic transmission and memory. The compound’s interaction with AMPA receptors is an exciting avenue for further exploration .

Antimicrobial Activity

AMPA Receptor Modulation

Mechanism of Action

While the specific mechanism of action for 5-Chloro-7-fluoro-3,4-dihydro-2H-isoquinolin-1-one is not mentioned in the search results, the antioomycete activity of similar derivatives against Pythium recalcitrans has been studied . The mode of action might involve the disruption of the biological membrane systems of P. recalcitrans .

Future Directions

The future directions for the study of 5-Chloro-7-fluoro-3,4-dihydro-2H-isoquinolin-1-one and similar compounds could involve further exploration of their bioactive properties, particularly in plant disease management . The results of such studies could provide crucial information for the design and development of more potent derivatives .

properties

IUPAC Name |

5-chloro-7-fluoro-3,4-dihydro-2H-isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClFNO/c10-8-4-5(11)3-7-6(8)1-2-12-9(7)13/h3-4H,1-2H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTELMNPTESHSDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C(=CC(=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-7-fluoro-3,4-dihydro-2H-isoquinolin-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B2540565.png)

![Methyl 2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate hydrochloride](/img/structure/B2540567.png)

![5-((4-Benzylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2540572.png)

![tert-butyl (2R)-2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-2-phenylacetate](/img/structure/B2540584.png)

![2-((7-acetyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2540585.png)

![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride](/img/structure/B2540588.png)